1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
CAS No.: 2253632-16-3
Cat. No.: VC4512475
Molecular Formula: C21H19F2NO4
Molecular Weight: 387.383
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2253632-16-3 |
---|---|
Molecular Formula | C21H19F2NO4 |
Molecular Weight | 387.383 |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C21H19F2NO4/c22-21(23)9-13(19(25)26)10-24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) |
Standard InChI Key | XKRAFFIPIKIDNT-UHFFFAOYSA-N |
SMILES | C1C(CN(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is C₂₁H₁₉F₂NO₄, with a molecular weight of 387.383 g/mol. The structure comprises three key components:
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Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) moiety is attached to the piperidine nitrogen, providing temporary protection during synthetic sequences. This group is selectively removable under mild basic conditions (e.g., piperidine), making it ideal for iterative peptide elongation .
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5,5-Difluoropiperidine Ring: The piperidine scaffold is substituted with two fluorine atoms at the 5-position, conferring enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
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Carboxylic Acid Functionality: Positioned at the 3-carbon of the piperidine ring, the carboxylic acid group enables further derivatization via amide bond formation or esterification .
The stereochemistry of the piperidine ring and the fluorine substituents is critical for biological activity in downstream applications. Enantiomerically pure forms, such as the (R)- and (S)-configurations, are often required for chiral drug candidates, as evidenced by related compounds in patent literature .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of this compound typically follows a multi-step protocol:
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Piperidine Ring Formation: A piperidine precursor is functionalized with fluorine atoms via electrophilic fluorination or nucleophilic substitution. For example, 5,5-difluoropiperidine-3-carboxylic acid may be synthesized using diethylaminosulfur trifluoride (DAST) as a fluorinating agent.
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Fmoc Protection: The nitrogen atom of the piperidine ring is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as triethylamine. This step ensures chemoselectivity in subsequent reactions .
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Carboxylic Acid Activation: The carboxylic acid group is activated using coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) to facilitate peptide bond formation .
A representative synthetic route is summarized in Table 1.
Table 1: Key Synthetic Steps and Reagents
Analytical Characterization
The compound is characterized using:
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NMR Spectroscopy: ¹⁹F NMR confirms the presence of two equivalent fluorine atoms (δ ≈ -120 ppm).
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 387.383.
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HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Applications in Pharmaceutical Research
Peptide Synthesis
The Fmoc group’s orthogonality makes this compound invaluable in SPPS. For instance, it has been employed in the synthesis of fluorinated peptidomimetics targeting protease enzymes . The fluorine atoms improve resistance to enzymatic degradation, extending the half-life of therapeutic peptides.
Drug Discovery
Patent literature highlights its role as a building block for KRAS inhibitors, where the difluoropiperidine moiety disrupts protein-protein interactions in oncology targets . Additionally, the carboxylic acid group facilitates conjugation to nanoparticles for targeted drug delivery .
Stability and Reactivity
Chemical Stability
The Fmoc group is stable under neutral and acidic conditions but cleaved by 20% piperidine in DMF . The difluoropiperidine ring exhibits resistance to oxidation, while the carboxylic acid is prone to decarboxylation at elevated temperatures (>150°C).
Comparative Analysis with Analogues
Table 2: Comparison of Fluorinated Piperidine Derivatives
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